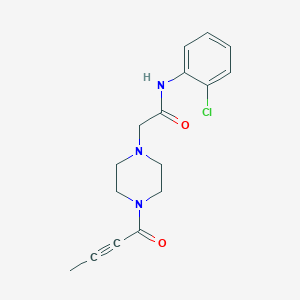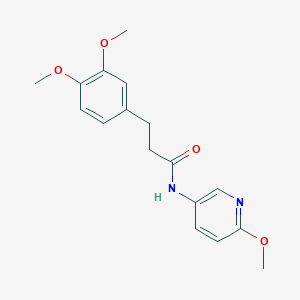![molecular formula C20H19N3O6 B11031990 N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11031990.png)
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an indole core, and a carboxamide linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Indole Synthesis: The indole core is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reactions: The benzodioxole and indole moieties are coupled through amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the indole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways.
Industry
Industrially, this compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death, particularly in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5-methoxy-1H-indole-2-carboxamide
- N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-6-methoxy-1H-indole-2-carboxamide
- N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6-dimethoxy-1H-indole-3-carboxamide
Uniqueness
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is unique due to the specific positioning of the methoxy groups on the indole ring, which can significantly influence its biological activity and chemical reactivity. This structural uniqueness allows it to interact differently with molecular targets compared to its analogs, potentially leading to distinct pharmacological profiles.
Properties
Molecular Formula |
C20H19N3O6 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H19N3O6/c1-26-16-6-11-5-14(23-13(11)8-17(16)27-2)20(25)21-9-19(24)22-12-3-4-15-18(7-12)29-10-28-15/h3-8,23H,9-10H2,1-2H3,(H,21,25)(H,22,24) |
InChI Key |
HSYCPFULCDRZEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-{4-[(6-Bromohexyl)oxy]phenyl}-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B11031910.png)
![Ethyl 4-methyl-2-{[2,2,4-trimethyl-4-phenyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}pyrimidine-5-carboxylate](/img/structure/B11031914.png)
![N-{1-[(3-chloro-4-fluorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11031920.png)
![N-(4-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11031927.png)
![Tetramethyl 6'-[(3-chlorophenyl)carbamoyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031931.png)
![2-({2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B11031932.png)


![1-[4-Hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]-3-(2-methoxyphenyl)guanidine](/img/structure/B11031959.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11031965.png)

![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11031971.png)

